Ulifloxacin, (S)-
Description
Historical Context of Fluoroquinolone Development Relevant to Ulifloxacin (B1683389), (S)-
The journey of quinolone antibiotics began with the discovery of nalidixic acid in the early 1960s, a byproduct of chloroquine (B1663885) synthesis. nih.govptfarm.pl Nalidixic acid, technically a naphthyridone, demonstrated activity against Gram-negative bacteria and was primarily used for urinary tract infections. nih.govinfectweb.com However, its clinical utility was limited due to a narrow spectrum and the rapid development of bacterial resistance. ptfarm.pl
A major breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at position 6 of the quinolone nucleus, giving rise to the fluoroquinolones. nih.govinfectweb.com This structural modification significantly broadened the antimicrobial spectrum and improved pharmacokinetic properties. nih.gov Early fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076) showed enhanced activity against Gram-negative bacteria and some Gram-positive bacteria. infectweb.com
Subsequent generations of fluoroquinolones were developed with further structural alterations to enhance their efficacy, particularly against Gram-positive pathogens like Streptococcus pneumoniae, and anaerobic bacteria. infectweb.commdpi.commdpi.com Prulifloxacin (B1679801), and by extension its active form ulifloxacin, emerged from this continued development as a newer-generation fluoroquinolone with a broad spectrum of activity. wikipedia.orgresearchgate.net The investigation into its specific stereoisomers, such as Ulifloxacin, (S)-, represents a further refinement in the development of this antibiotic class, aiming to maximize therapeutic efficacy. google.com
Ulifloxacin, (S)- as a Distinct Fluoroquinolone Entity
Ulifloxacin is chemically known as 6-fluoro-1-methyl-7-(1-piperazinyl)-4-oxo-4H- wikipedia.orgmims.comthiazeto[3,2-a]quinoline-3-carboxylic acid. ontosight.airesearchgate.net As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.aipatsnap.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. wikipedia.orgpatsnap.com By forming a stable complex with the enzyme and DNA, ulifloxacin introduces breaks in the bacterial DNA, leading to a bactericidal effect. patsnap.com For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many Gram-positive bacteria. wikipedia.orgresearchgate.net
The designation "(S)-" refers to the specific stereochemical configuration of the chiral center at the 1-carbon of the thiazetoquinoline ring system. google.com This levorotatory isomer, (S)-ulifloxacin, is the active form derived from the metabolism of levo-prulifloxacin. google.com Research has demonstrated that the stereochemistry at this center is critical for antibacterial activity. Studies have shown that the antibacterial activity of (S)-Ulifloxacin is 3 to 10 times greater than that of its corresponding (R)-enantiomer. google.com
| Property | Value | Source |
|---|---|---|
| Chemical Name | 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H- wikipedia.orgmims.comthiazeto[3,2-a]quinoline-3-carboxylic acid | sigmaaldrich.com |
| Synonyms | AF 3013, NM 394 | ontosight.aisigmaaldrich.com |
| Molecular Formula | C16H16FN3O3S | sigmaaldrich.comcaymanchem.com |
| Molecular Weight | 349.38 g/mol | sigmaaldrich.com |
| CAS Number | 112984-60-8 | sigmaaldrich.comcaymanchem.com |
Significance of Ulifloxacin, (S)- in Current Antimicrobial Paradigms
The significance of Ulifloxacin, (S)- in modern antimicrobial research lies in its potent, broad-spectrum activity against a wide range of clinically relevant pathogens. researchgate.netmims.com Its efficacy extends to both Gram-positive and Gram-negative bacteria, making it a valuable agent in various therapeutic contexts. ontosight.ai
Ulifloxacin has demonstrated potent in vitro activity that is often greater than that of other fluoroquinolones against various clinical isolates. researchgate.netnih.gov It is particularly active against Enterobacteriaceae, including Escherichia coli, Klebsiella spp., and Proteus mirabilis, as well as other Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis. researchgate.netnih.govnih.gov Notably, its activity against Pseudomonas aeruginosa has been highlighted as a clear advantage. nih.govnih.gov Among Gram-positive organisms, it is effective against susceptible strains of Staphylococcus sp., Streptococcus sp., and Enterococcus sp. mims.comnih.gov
Comparative studies have shown ulifloxacin to be two- to fourfold more potent than ciprofloxacin against many gastroenteritis-producing pathogens. asm.orgnih.gov The enhanced potency of the (S)- enantiomer further underscores its potential clinical importance. google.com This superior activity is critical in an era of increasing antibiotic resistance, where more effective therapeutic options are urgently needed.
| Organism | Ulifloxacin MIC90 (μg/mL) | Ciprofloxacin MIC90 (μg/mL) | Source |
|---|---|---|---|
| Escherichia coli | ≤0.03 | 0.016 - 0.12 | asm.orgnih.gov |
| Salmonella spp. | ≤0.03 | 0.016 - 0.12 | asm.orgnih.gov |
| Shigella spp. | ≤0.03 | 0.016 - 0.12 | asm.orgnih.gov |
| Yersinia spp. | ≤0.03 | 0.016 - 0.12 | asm.orgnih.gov |
| Haemophilus influenzae | <0.12 | - | nih.gov |
| Moraxella catarrhalis | <0.12 | - | nih.gov |
| Streptococcus pneumoniae | 1 | - | nih.gov |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.
Structure
3D Structure
Properties
CAS No. |
138382-93-1 |
|---|---|
Molecular Formula |
C16H16FN3O3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1S)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m0/s1 |
InChI Key |
SUXQDLLXIBLQHW-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Ulifloxacin, S
Synthetic Methodologies for Ulifloxacin (B1683389), (S)- and Related Fluoroquinolones
The synthesis of fluoroquinolones like Ulifloxacin involves the construction of the core quinolone ring system, followed by the introduction of various substituents that modulate the compound's antibacterial activity and pharmacokinetic properties.
The quinolone skeleton is a fundamental structural motif in a large class of synthetic antibacterial agents. Historically, the synthesis of this bicyclic system has been dominated by classical condensation reactions. A prominent example is the Gould-Jacobs reaction , which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolin-4-one ring. This method has been a cornerstone in the synthesis of early quinolones.
In recent years, modern synthetic methods have emerged, offering greater efficiency and versatility. These approaches often utilize transition-metal catalysis to facilitate the construction of the quinolone core. For instance, palladium-catalyzed reactions have been employed for the cyclization of appropriately substituted anilines and alkynes. These contemporary methods often provide milder reaction conditions and broader functional group tolerance compared to classical routes. The precise and selective introduction of functional groups through these advanced techniques has expanded the chemical space for developing novel quinolone derivatives rsc.org.
| Synthetic Approach | Description | Key Features |
| Classical Routes | e.g., Gould-Jacobs reaction. Involves condensation and thermal cyclization. | Well-established, foundational for early quinolones. |
| Modern Routes | e.g., Transition-metal catalyzed cyclizations. | Milder conditions, greater efficiency, broader functional group tolerance. |
Chirality plays a crucial role in the therapeutic action of many drugs, as different enantiomers of a molecule can exhibit distinct biological activities nih.gov. In the case of fluoroquinolones, the stereochemistry at certain positions can significantly influence their interaction with bacterial DNA gyrase and topoisomerase IV, the target enzymes. The (S)-enantiomer of many fluoroquinolones has been shown to possess greater antibacterial potency.
Asymmetric synthesis is a key strategy to obtain enantiomerically pure compounds, thereby avoiding the potential for the inactive or even toxic effects of the other enantiomer nih.govgd3services.com. The stereoselective synthesis of the (S)-enantiomer of fluoroquinolone derivatives can be achieved through several approaches:
Use of Chiral Catalysts: Chiral metal complexes or organocatalysts can be employed to direct the formation of the desired stereoisomer during the synthesis nih.govnih.gov. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from natural sources to introduce the desired stereocenter into the final molecule.
Resolution of Racemates: In this approach, a racemic mixture of the compound is synthesized and then separated into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
The development of efficient and scalable stereoselective synthetic routes is a continuous area of research in the field of medicinal chemistry, aiming to provide access to enantiomerically pure fluoroquinolones like (S)-Ulifloxacin for therapeutic use.
The functionalization of the core ring system of fluoroquinolones is a critical strategy for modulating their antibacterial spectrum, potency, and pharmacokinetic properties. The unique thiazetoquinoline core of Ulifloxacin presents opportunities for targeted modifications. Recent advances in synthetic chemistry have provided novel tools for the precise and selective introduction of various functional groups onto the quinoline scaffold rsc.org.
One of the most promising modern strategies is C-H bond functionalization . This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity. The application of C-H functionalization to the quinoline ring can streamline the synthesis of new derivatives by avoiding the need for pre-functionalized starting materials rsc.orgnih.gov. For the thiazetoquinoline core of Ulifloxacin, these methods could potentially be used to introduce novel substituents at various positions, leading to the generation of new analogs with enhanced biological activity or improved drug-like properties. The ability to precisely modify the core structure opens up new avenues for drug discovery and the development of next-generation fluoroquinolones rsc.org.
Precursor Compound Metabolism Research: Prulifloxacin (B1679801) to Ulifloxacin, (S)- Bioconversion
Ulifloxacin is the active form of the antibiotic, which is administered as the prodrug Prulifloxacin. A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.
Prulifloxacin is converted to Ulifloxacin through enzymatic hydrolysis. After oral administration, Prulifloxacin is absorbed and then rapidly metabolized by esterases in the body to yield the active compound, Ulifloxacin. Research has identified a key enzyme responsible for this bioconversion: paraoxonase 1 (PON1) . Studies have shown a positive correlation between PON1 activity in the serum and the rate of Prulifloxacin hydrolysis, indicating that PON1 plays a major role in the activation of this prodrug in humans.
The efficiency of the conversion of Prulifloxacin to Ulifloxacin can be influenced by several factors, which can lead to interindividual variability in drug exposure and response.
Genetic Polymorphisms: The gene encoding for PON1 is known to have several common polymorphisms, which are variations in the DNA sequence that can affect the enzyme's activity. The Q192R and L55M polymorphisms, for example, have been shown to influence PON1's hydrolytic activity towards various substrates nih.govnih.govfrontiersin.orgresearchgate.net. While some studies suggest that PON1 polymorphism does not cause marked interindividual variation in Prulifloxacin-hydrolase activity, the potential for genetic factors to influence the bioconversion efficiency remains an important consideration in personalized medicine researchgate.net.
| PON1 Polymorphism | Potential Impact on Enzyme Activity |
| Q192R | Can alter the enzyme's hydrolytic efficiency, with the R allele sometimes associated with higher activity towards certain substrates. |
| L55M | May influence the stability and concentration of the PON1 enzyme in the blood. |
Physicochemical Factors: The rate of enzymatic reactions can be influenced by various physicochemical factors such as pH and the presence of inhibitors or activators slideshare.netslideshare.net. The local environment where the bioconversion of Prulifloxacin occurs can therefore affect its efficiency.
Understanding the factors that influence the bioconversion of Prulifloxacin to Ulifloxacin is crucial for optimizing its therapeutic use and ensuring consistent clinical outcomes.
Molecular Mechanism of Action of Ulifloxacin, S
Interactions with Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and repair. Ulifloxacin (B1683389), (S)- effectively inhibits this enzyme, disrupting these vital cellular processes.
Enzymatic Inhibition Assays: IC50 Determination
Comparative IC50 Values of Various Fluoroquinolones against Bacterial DNA Gyrase
| Fluoroquinolone | Bacterial Species | IC50 (µg/mL) |
|---|---|---|
| Sitafloxacin | Enterococcus faecalis | 1.38 |
| Gatifloxacin | Enterococcus faecalis | 5.60 |
| Tosufloxacin | Enterococcus faecalis | 11.6 |
| Sparfloxacin | Enterococcus faecalis | 25.7 |
| Ciprofloxacin (B1669076) | Enterococcus faecalis | 27.8 |
Note: This table presents data for other fluoroquinolones to provide a comparative context due to the absence of specific public data for Ulifloxacin, (S)-.
Binding Site Characterization on GyrA and GyrB Subunits
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The binding of fluoroquinolones occurs within a region known as the quinolone resistance-determining region (QRDR), primarily located on the GyrA subunit. This region is critical for the drug's interaction with the enzyme-DNA complex. Key amino acid residues within the QRDR of GyrA are involved in the binding of the fluoroquinolone molecule. Mutations in these regions can lead to reduced drug affinity and the development of antibiotic resistance.
While the precise binding interactions of Ulifloxacin, (S)- have not been detailed, the general mechanism for fluoroquinolones involves the C-7 ring system of the drug interacting with the GyrB subunit, while the C3–C4 keto/carboxyl group interacts with helix-4 of the GyrA subunit through a water–magnesium bridge. Interestingly, research on ciprofloxacin has revealed the existence of two distinct binding modes for fluoroquinolones within the gyrase-DNA complex, suggesting a more complex interaction than previously understood nih.govnih.govresearchgate.net. One mode involves the C-7 ring system facing the GyrB subunit, as observed in crystal structures, while a second, novel binding mode involves an interaction with the GyrA subunit nih.govnih.gov.
Formation and Stabilization of the DNA-Gyrase-Ulifloxacin Ternary Complex
The bactericidal action of Ulifloxacin, (S)- stems from its ability to trap DNA gyrase in a covalent complex with cleaved DNA. This forms a stable ternary complex consisting of the drug, the enzyme, and the DNA. The formation of this complex prevents the re-ligation of the broken DNA strands, leading to double-strand breaks in the bacterial chromosome. These breaks trigger a cascade of events, including the SOS response, which ultimately results in bacterial cell death. The stability of this ternary complex is crucial for the drug's efficacy. The wrapping of the DNA strand by DNA gyrase is a prerequisite for the formation of a stable ternary complex that can effectively arrest the progression of the replication fork.
Interactions with Bacterial Topoisomerase IV
Topoisomerase IV is another type II topoisomerase that plays a critical role in bacterial cell division by decatenating interlinked daughter chromosomes. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones.
Enzymatic Inhibition Assays: IC50 Determination
Similar to its action on DNA gyrase, Ulifloxacin, (S)- inhibits topoisomerase IV. The IC50 values provide a measure of this inhibitory activity. Although specific IC50 values for Ulifloxacin, (S)- against topoisomerase IV are not widely reported, data for other fluoroquinolones against this enzyme in various bacteria are available. For example, in Staphylococcus aureus, the IC50 values of 15 different quinolones against topoisomerase IV ranged from 1.62 to 31.6 µg/ml nih.gov. In Enterococcus faecalis, topoisomerase IV was found to be more sensitive to inhibition by several fluoroquinolones than DNA gyrase nih.gov. In Escherichia coli, novel ciprofloxacin derivatives have also shown potent inhibition of topoisomerase IV nih.gov.
Comparative IC50 Values of Various Fluoroquinolones against Bacterial Topoisomerase IV
| Fluoroquinolone | Bacterial Species | IC50 (µg/mL) |
|---|---|---|
| Sitafloxacin | Enterococcus faecalis | 1.42 |
| Tosufloxacin | Enterococcus faecalis | 3.89 |
| Gatifloxacin | Enterococcus faecalis | 4.24 |
| Levofloxacin (B1675101) | Enterococcus faecalis | 8.49 |
| Ciprofloxacin | Enterococcus faecalis | 9.30 |
Note: This table presents data for other fluoroquinolones to provide a comparative context due to the absence of specific public data for Ulifloxacin, (S)-.
Binding Site Characterization on ParC and ParE Subunits
Bacterial topoisomerase IV is a heterotetramer composed of two ParC and two ParE subunits, which are homologous to the GyrA and GyrB subunits of DNA gyrase, respectively. The binding of fluoroquinolones to topoisomerase IV also occurs within the QRDR, primarily on the ParC subunit. Mutations within the QRDR of the parC and parE genes can confer resistance to fluoroquinolones plos.orgnih.govbrieflands.com. The interaction of the fluoroquinolone's C-7 ring system is with the ParE subunit, analogous to the GyrB interaction. The stabilization of the drug-enzyme-DNA ternary complex is a key feature of the inhibitory mechanism.
Formation and Stabilization of the DNA-Topoisomerase IV-Ulifloxacin Ternary Complex
A key event in the mechanism of action of Ulifloxacin, (S)- is its interaction with DNA topoisomerase IV, an enzyme essential for the separation (decatenation) of interlinked daughter chromosomes following DNA replication. patsnap.comresearchgate.net Topoisomerase IV functions by creating a temporary double-strand break in one DNA segment to allow another to pass through, a process critical for successful cell division. researchgate.net
Ulifloxacin, (S)- does not bind to the enzyme or DNA alone but rather to the transient complex formed between topoisomerase IV and the DNA strand it is cleaving. youtube.com This interaction results in the formation of a stable, ternary complex consisting of the enzyme, the DNA, and the drug molecule. The presence of Ulifloxacin, (S)- within this complex effectively "poisons" the enzyme, locking it in its cleavage state. patsnap.comnih.gov This stabilization prevents the subsequent re-ligation of the broken DNA strands, which is a crucial step in the normal catalytic cycle of topoisomerase IV. patsnap.com The persistence of these unsealed double-strand breaks in the bacterial chromosome is a lethal event that triggers downstream processes leading to cell death. researchgate.net
Comparative Analysis of Dual-Targeting Inhibition in Gram-Positive and Gram-Negative Bacteria
Ulifloxacin, (S)- is characterized as a broad-spectrum antibiotic due to its potent activity against a wide range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov This broad coverage is achieved by effectively targeting both DNA gyrase and topoisomerase IV. However, the preferential target for fluoroquinolones often differs between these two major bacterial groups. nih.govmdpi.com
In most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the more sensitive primary target, while topoisomerase IV is the secondary target. mdpi.comresearchgate.net Conversely, in many Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is typically the primary and more susceptible target. researchgate.netnih.govresearchgate.net
Ulifloxacin, (S)- demonstrates potent inhibitory activity against both enzymes. For instance, a study on the enzymes from Pseudomonas aeruginosa, a Gram-negative bacterium, showed that Ulifloxacin, (S)- had a potent inhibitory concentration (IC50) against DNA gyrase, with a less potent but still significant effect on topoisomerase IV. researchgate.net This dual-targeting capability is clinically significant, as mutations in both enzymes are often required to confer high-level resistance, potentially slowing its development. youtube.com The in-vitro activity of Ulifloxacin, (S)- highlights its efficacy across different bacterial species. nih.govnih.gov It has been reported to be particularly potent against E. coli and P. aeruginosa. researchgate.net
| Organism | Gram Type | Enzyme Target | IC50 (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-Negative | DNA Gyrase | 1.21 |
| Pseudomonas aeruginosa | Gram-Negative | Topoisomerase IV | 21.1 |
Data sourced from a study on quinolone activity on purified DNA gyrase and topoisomerase IV from Pseudomonas aeruginosa. researchgate.net
Impact on Bacterial DNA Replication, Transcription, Repair, and Recombination
The inhibition of DNA gyrase and topoisomerase IV by Ulifloxacin, (S)- has profound and disruptive effects on several essential DNA-related processes within the bacterial cell.
DNA Replication: The action of Ulifloxacin, (S)- leads to a rapid halt in DNA synthesis. youtube.com By trapping DNA gyrase, it prevents the removal of positive supercoils that accumulate ahead of the replication fork, thereby physically blocking its progression. youtube.com The trapping of topoisomerase IV prevents the decatenation of newly replicated chromosomes, meaning the daughter DNA molecules cannot be properly segregated into new cells, thus inhibiting cell division. youtube.com
Transcription and Recombination: DNA gyrase plays a crucial role in introducing negative supercoils into the bacterial chromosome, a process necessary to maintain an appropriate level of DNA compaction and to facilitate strand separation for processes like transcription and recombination. patsnap.com By inhibiting this function, Ulifloxacin, (S)- can interfere with the expression of various genes and hinder DNA recombination events.
DNA Repair: The primary bactericidal effect of Ulifloxacin, (S)- is the generation of double-strand DNA breaks resulting from the stabilized enzyme-DNA complexes. nih.govnih.gov This extensive DNA damage triggers the bacterial SOS response, a complex DNA repair system. nih.govnih.gov The cell attempts to repair the damage through recombination pathways involving proteins like RecA and RecBCD. researchgate.netnih.gov However, when the level of damage induced by Ulifloxacin, (S)- is overwhelming, the repair mechanisms are insufficient, leading to the fragmentation of the chromosome and ultimately, cell death. researchgate.net
In Vitro Antimicrobial Spectrum and Potency of Ulifloxacin, S
Activity Against Gram-Positive Bacterial Species
Ulifloxacin (B1683389) has demonstrated notable activity against a variety of Gram-positive bacteria. nih.gov Generally, it is effective against methicillin-susceptible Staphylococcus aureus, Enterococcus species, and Italian community isolates of Streptococcus pneumoniae. nih.gov
The in vitro susceptibility of bacteria to ulifloxacin is quantified by the MIC and MBC. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. nih.govidexx.com The MBC is the lowest concentration of an antibiotic that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. bioline.org.brnih.gov These values are crucial for assessing the antimicrobial potency of ulifloxacin. nih.gov Standardized methods, such as broth microdilution or agar (B569324) dilution, are employed to determine these concentrations. nih.govnelsonlabs.com
Ulifloxacin exhibits good in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov Studies have reported a MIC90 (the concentration required to inhibit 90% of isolates) value of ≤0.5 μg/ml for MSSA. nih.gov However, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is significantly lower, with MIC90 values often exceeding 4 mg/L, indicating resistance. faimallusr.com In a study of 133 S. aureus strains, 53 of which were methicillin-resistant, a notable number of the MRSA isolates demonstrated resistance to ulifloxacin. infezmed.it
Table 1: In Vitro Activity of Ulifloxacin against Staphylococcus aureus
| Strain | MIC90 (μg/ml) | Susceptibility |
|---|---|---|
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.5 nih.gov | Susceptible |
The activity of ulifloxacin against Streptococcus pneumoniae varies. Some studies report fairly low MIC values, ranging from 0.12 to >4 μg/ml. nih.gov For penicillin-susceptible strains, the MIC50 has been reported as 1 μg/ml, while for penicillin-resistant strains, it can be 2 μg/ml. nih.gov The MIC90 for both penicillin-sensitive and intermediate strains was 4 μg/ml, and for highly resistant strains, it was 2 μg/ml. nih.gov In another study on 36 Italian isolates, the MIC90 was 1 μg/ml. nih.gov However, other research indicates a more moderate activity against Spanish strains of S. pneumoniae. nih.gov A study on 24 clinical isolates of S. pneumoniae showed a similar activity profile for ulifloxacin and levofloxacin (B1675101). tandfonline.com
Table 2: In Vitro Activity of Ulifloxacin against Streptococcus pneumoniae
| Penicillin Susceptibility | MIC50 (μg/ml) | MIC90 (μg/ml) |
|---|---|---|
| Susceptible | 1 nih.gov | 4 nih.gov |
| Intermediate Resistance | 2 nih.gov | 4 nih.gov |
Ulifloxacin is active against Enterococcus species. nih.gov The MIC90 values for ulifloxacin against Italian community isolates of Enterococcus spp. have been reported to be 1 mg/L. faimallusr.com For the common urinary tract pathogen Enterococcus faecalis, the MIC90 values were 2 mg/L for Italian nosocomial isolates and 4 mg/L for Spanish isolates. faimallusr.com Quinolones generally exhibit moderate activity against enterococci. micropspbgmu.ru
Activity Against Gram-Negative Bacterial Species
Ulifloxacin demonstrates significant activity against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family. nih.govnih.gov
Ulifloxacin is highly active against Enterobacteriaceae, with MIC90 values generally ranging from 0.015 to 0.25 μg/ml. nih.gov In a global collection of gastroenteritis-producing pathogens, ulifloxacin showed high activity against all tested Enterobacteriaceae isolates, with MIC50 and MIC90 values of ≤0.008 µg/ml and ≤0.03 µg/ml, respectively. jmilabs.comnih.gov Specifically for Escherichia coli, ulifloxacin was highly active, with 97% of isolates being susceptible. jmilabs.comnih.gov It also showed good activity against Klebsiella spp. nih.govncats.io
Potency Against Non-Fermenting Gram-Negatives, including Pseudomonas aeruginosa
Ulifloxacin has demonstrated notable in vitro activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov In a study of 36 Italian strains of P. aeruginosa, ulifloxacin showed a minimum inhibitory concentration (MIC) range of 0.015 to 2 μg/ml, with an MIC90 value of 1 μg/ml, indicating the concentration required to inhibit the growth of 90% of the isolates. nih.gov Another susceptibility study on 300 clinical isolates found that 72% of the strains were susceptible to prulifloxacin (B1679801), which proved to be the most potent among the fluoroquinolones tested. nih.gov
In a Greek study involving 37 P. aeruginosa isolates from cystic fibrosis patients, ulifloxacin exhibited an MIC range of 0.125–8 mg/L, with MIC50 and MIC90 values of 0.44 mg/L and 4 mg/L, respectively. These results were comparable to ciprofloxacin (B1669076) in terms of in vitro potency. ersnet.org Furthermore, ulifloxacin is reported to be particularly potent against P. aeruginosa and demonstrates a low potential for inducing resistance in this bacterium. nih.gov The drug also shows activity against other non-fermenting Gram-negative bacteria like Serratia marcescens and Enterobacter species. mims.com
Table 1: In Vitro Activity of Ulifloxacin against Pseudomonas aeruginosa
| Study Population | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|---|
| Italian Clinical Isolates | 36 | 0.015 - 2 | - | 1 | nih.gov |
Activity Against Fastidious Gram-Negative Organisms (e.g., Haemophilus influenzae, Moraxella catarrhalis)
Ulifloxacin is highly effective against fastidious Gram-negative organisms, which have complex nutritional requirements for growth. Haemophilus influenzae and Moraxella catarrhalis, common respiratory pathogens, are both highly susceptible to ulifloxacin, with MIC90 values consistently below 0.12 μg/ml. nih.gov
A comparative study in Greece involving 114 H. influenzae isolates and 15 M. catarrhalis isolates found that ulifloxacin had the third lowest geometric mean MIC, following ciprofloxacin and moxifloxacin (B1663623). nih.govepistemonikos.org Although ciprofloxacin showed slightly lower MICs against these specific pathogens, ulifloxacin still demonstrated very good activity. nih.gov
Evaluation Against Specific Enteric Pathogens (Shigella spp., Salmonella spp., Yersinia spp., Vibrio spp., Aeromonas spp., Plesiomonas spp.)
Ulifloxacin exhibits potent in vitro activity against a wide array of enteric Gram-negative bacilli that cause gastroenteritis. nih.govnih.gov In a comprehensive global surveillance study of 582 gastroenteritis-causing pathogens, ulifloxacin was highly active against Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp. researchgate.netnih.govnih.gov For these organisms, the MIC50 and MIC90 values were generally at or below ≤0.03 μg/ml and ≤0.06 μg/ml, respectively. researchgate.netnih.govnih.gov
The study highlighted that ulifloxacin was the most active of the oral antimicrobial agents tested against these pathogens. nih.govjmilabs.com It was generally two- to fourfold more potent than ciprofloxacin against the same species. nih.govjmilabs.com All tested isolates of Salmonella spp., Shigella spp., and Yersinia spp. were inhibited by ulifloxacin concentrations of ≤0.12 μg/ml. jmilabs.com
Table 2: In Vitro Activity of Ulifloxacin against Enteric Pathogens
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| Escherichia coli | 100 | ≤0.03 | 0.008 | nih.govjmilabs.com |
| Salmonella spp. | 101 | ≤0.03 | 0.03 | nih.govjmilabs.com |
| Shigella spp. | 101 | ≤0.03 | 0.008 | nih.govjmilabs.com |
| Yersinia spp. | 46 | ≤0.03 | 0.016 | nih.govjmilabs.com |
| Vibrio spp. | 20 | ≤0.03 | 0.03 | nih.govjmilabs.com |
| Aeromonas spp. | 101 | ≤0.03 | 0.06 | nih.govjmilabs.com |
Activity Against Atypical Pathogens (e.g., Mycoplasma pneumoniae, Chlamydophila pneumoniae)
Information regarding the in vitro activity of ulifloxacin against atypical pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae is limited in published literature. nih.gov Some unpublished data have suggested limited activity of ulifloxacin against C. pneumoniae. nih.gov In contrast, other fluoroquinolones like levofloxacin and moxifloxacin are known to be effective against M. pneumoniae. medscape.comdroracle.ai For context, a study on levofloxacin reported an MIC90 of 0.25 mg/L against macrolide-resistant M. pneumoniae. nih.gov
Time-Kill Kinetic Studies of Ulifloxacin, (S)-
Time-kill kinetic assays are utilized to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.com Studies have confirmed the pronounced bactericidal potency of ulifloxacin. nih.gov For instance, time-kill tests conducted at four times the MIC demonstrated a strong bactericidal effect against P. aeruginosa. nih.gov Ulifloxacin exhibits concentration-dependent killing, a characteristic feature of fluoroquinolones, along with a sustained post-antibiotic effect. researchgate.net The bactericidal activity is described as prompt and potent, with the minimal bactericidal concentration (MBC) being nearly equal to the MIC value. mims.com Notably, bactericidal activity has been observed even at sub-MIC levels. mims.com
Structure Activity Relationship Sar Studies of Ulifloxacin, S and Analogs
Influence of the Quinolone Core Structure on Antibacterial Potency
The foundational element of Ulifloxacin (B1683389) and all related antibiotics is the 4-quinolone-3-carboxylic acid nucleus. This bicyclic aromatic system is indispensable for antibacterial action. Its mechanism hinges on the ability of the C-4 keto group and the C-3 carboxyl group to form a planar, bidentate chelation site for a divalent magnesium ion (Mg²⁺). This complex is critical for stabilizing the transient, cleaved DNA strands within the active site of the target bacterial enzymes, DNA gyrase and topoisomerase IV, thereby trapping the enzyme-DNA complex and leading to cell death.
The evolution from the first-generation quinolone, Nalidixic acid (which features a naphthyridone core), to the fluoroquinolones marked a significant leap in potency. The introduction of a fluorine atom at the C-6 position, a defining feature of the fluoroquinolone class to which Ulifloxacin belongs, profoundly enhances biological activity. This single atomic substitution leads to:
Enhanced Enzyme Inhibition: The electron-withdrawing nature of fluorine increases the affinity for DNA gyrase, the primary target in Gram-negative bacteria.
Improved Cellular Penetration: The lipophilicity conferred by the fluorine atom facilitates the drug's passage across the bacterial cell wall and membrane.
The planarity of the quinolone core is also vital for its interaction with DNA, allowing for effective π-π stacking interactions with the DNA base pairs in the vicinity of the cleavage site. Any modification that disrupts this planarity significantly diminishes antibacterial potency.
| Compound | Core Structure | C-6 Substituent | Escherichia coli MIC |
|---|---|---|---|
| Nalidixic acid | Naphthyridone | -H | 8 - 16 |
| Norfloxacin (B1679917) | Quinolone | -F | 0.06 - 0.25 |
Impact of Substituents at Positions 1, 6, 7, and 8 on Target Inhibition and Spectrum
While the core provides the fundamental mechanism of action, the substituents at positions N-1, C-6, C-7, and C-8 fine-tune the molecule's properties, dictating its spectrum of activity, potency, and enzyme selectivity.
N-1 Substituent: Ulifloxacin features a cyclopropyl (B3062369) group at the N-1 position, a feature shared with other highly potent agents like Ciprofloxacin (B1669076). This small, rigid, hydrophobic group significantly expands the antibacterial spectrum compared to the ethyl group of earlier compounds like Norfloxacin. The cyclopropyl moiety enhances the inhibition of both DNA gyrase and topoisomerase IV, contributing to potent activity against Gram-positive bacteria and atypical pathogens, in addition to its strong Gram-negative coverage.
C-6 Substituent: As established, the C-6 fluorine atom is a cornerstone of modern fluoroquinolone design and is essential for the high intrinsic activity of Ulifloxacin.
C-7 Substituent: The substituent at C-7 is arguably the most important modulator of antibacterial spectrum and potency. Ulifloxacin possesses an unsubstituted piperazinyl ring at this position. This group is crucial for potent activity against Gram-negative organisms, including Pseudomonas aeruginosa, as the basic nitrogen atom (which is protonated at physiological pH) is thought to facilitate uptake through porin channels and interact favorably with acidic residues in the enzyme binding pocket. The choice of the C-7 ring differentiates various fluoroquinolones; for instance, the bulkier, substituted diazabicyclononane ring of Moxifloxacin (B1663623) enhances Gram-positive and anaerobic activity, whereas the piperazinyl ring of Ulifloxacin and Ciprofloxacin provides a balanced, potent Gram-negative profile.
C-8 Substituent: Ulifloxacin has a hydrogen atom at the C-8 position. This position is a key site for modification in other advanced fluoroquinolones. Introducing a methoxy (B1213986) group (C-8-OCH₃) as in Moxifloxacin or a halogen (C-8-Cl/F) as in Sparfloxacin can increase potency against Gram-positive and anaerobic bacteria and may alter the molecule's topoisomerase IV/DNA gyrase inhibition ratio. The absence of a bulky C-8 substituent in Ulifloxacin is a defining structural characteristic that contributes to its specific activity profile.
| Compound | N-1 Group | C-7 Group | C-8 Group | S. aureus (MSSA) | E. coli | P. aeruginosa |
|---|---|---|---|---|---|---|
| Ulifloxacin | Cyclopropyl | Piperazinyl | -H | 0.12 | ≤0.06 | 0.5 |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | -H | 0.5 | ≤0.03 | 0.25 |
| Levofloxacin (B1675101) | Methyl (part of ring) | Methylpiperazinyl | -F (part of ring) | 0.5 | 0.06 | 1 |
| Moxifloxacin | Cyclopropyl | Diazabicyclononane | -OCH3 | 0.12 | 0.06 | 4 |
Stereochemical Considerations: The Role of the (S)-Configuration in Biological Activity
Stereochemistry is a critical determinant of biological activity in many chemical classes, including the fluoroquinolones. While Ulifloxacin itself is an achiral molecule, the principle of stereospecificity is paramount in the design and understanding of this class. The most definitive example is the relationship between Ofloxacin (a racemic mixture) and its pure (S)-enantiomer, Levofloxacin.
Research has consistently shown that for quinolones possessing a chiral center (typically on the C-7 substituent), the (S)-enantiomer is responsible for the vast majority of the antibacterial activity. The (S)-enantiomer, Levofloxacin, is approximately 8 to 128 times more potent than its (R)-enantiomer, Dextrofloxacin.
The structural basis for this stereopreference lies in the three-dimensional fit within the enzyme-DNA quaternary complex. The (S)-configuration orients the C-7 substituent in a manner that allows for optimal, low-energy interactions with amino acid residues (such as aspartate and serine) in the binding pocket of DNA gyrase and topoisomerase IV. In contrast, the (R)-enantiomer creates steric clashes or fails to establish these key stabilizing interactions, resulting in dramatically lower binding affinity and, consequently, poor antibacterial potency.
Therefore, even though Ulifloxacin is achiral, the "(S)-" designation often used in literature for highly active quinolones signifies that it belongs to the family of compounds whose structural architecture aligns with the spatial requirements for potent (S)-enantiomers. Any future design of chiral Ulifloxacin analogs would necessitate a focus on synthesizing the pure (S)-isomer to maximize therapeutic potential.
Pharmacophore Modeling for Ulifloxacin, (S)- Derivatives
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For Ulifloxacin and related fluoroquinolones, a well-established pharmacophore model has been derived from extensive SAR data and co-crystal structures with target enzymes.
The key pharmacophoric features essential for potent inhibition of bacterial topoisomerases include:
Two Aromatic Rings (A/B): The fused quinolone ring system acts as a large hydrophobic feature that engages in π-π stacking with DNA bases.
Hydrogen Bond Acceptor (HBA): The C-4 keto oxygen is a critical HBA that coordinates the Mg²⁺ ion.
Hydrogen Bond Donor/Acceptor Group (HBD/HBA): The C-3 carboxyl group acts as both a donor and acceptor, also coordinating the Mg²⁺ ion and interacting with enzyme residues.
Hydrophobic Feature (HY): The N-1 cyclopropyl group occupies a specific hydrophobic pocket in the enzyme.
Positive Ionizable/HBA Feature (PI/HBA): The distal nitrogen of the C-7 piperazinyl ring is protonated at physiological pH, forming a positive ionizable feature that interacts with negatively charged aspartate residues in the enzyme. It also serves as an HBA.
Hydrogen Bond Acceptor (HBA): The C-6 fluorine atom serves as an HBA, contributing to binding affinity.
These models are powerful tools for virtual screening of chemical libraries to identify novel scaffolds that match the pharmacophore. Furthermore, they guide the rational design of new Ulifloxacin derivatives by predicting how structural modifications would affect the molecule's fit and interaction with the target, allowing for the optimization of potency and spectrum.
Design Principles for Developing Next-Generation Ulifloxacin, (S)- Analogs
Synthesizing the SAR data provides clear principles for the rational design of future analogs with potentially improved properties.
Preserve the Essential Core: The 4-quinolone-3-carboxylic acid nucleus, the C-6 fluorine, and a small N-1 hydrophobic substituent (ideally cyclopropyl) are non-negotiable features. They constitute the fundamental pharmacophore for high-potency antibacterial activity and must be retained.
Systematic Modification of the C-7 Substituent: The C-7 position remains the most fertile ground for innovation. The design of novel basic cyclic amines to replace the piperazine (B1678402) ring can be used to modulate the antibacterial spectrum. For example, introducing more rigid or bulkier heterocyclic systems could enhance activity against resistant Gram-positive pathogens or anaerobes by optimizing interactions within the topoisomerase IV binding pocket.
Strategic Introduction of a C-8 Substituent: To build upon the balanced profile of Ulifloxacin, the introduction of a small C-8 substituent could be explored. A C-8-methoxy group (as in Moxifloxacin) could be incorporated to enhance Gram-positive activity and potentially reduce the potential for phototoxicity, a known liability for some C-8-halogenated quinolones. This creates a "hybrid" design approach.
Embrace Stereospecificity: If any modification, particularly at the C-7 side chain, introduces a new chiral center, development efforts must focus exclusively on the synthesis and evaluation of the (S)-enantiomer. Based on class-wide precedent, this isomer will possess the desired biological activity, avoiding the inactive or potentially detrimental effects of the (R)-enantiomer.
Mechanisms of Bacterial Resistance to Ulifloxacin, S
Genetic Basis of Resistance: Mutations in gyrA, gyrB, parC, and parE Genes
The primary mechanism of high-level resistance to fluoroquinolones, including ulifloxacin (B1683389), involves spontaneous mutations in the genes that encode for its target enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE). e-lactancia.orgpatsnap.com These enzymes are essential for bacterial DNA replication, transcription, and repair. patsnap.com
Mutations within specific regions of these genes, known as the quinolone resistance-determining regions (QRDRs), can alter the enzyme's structure, thereby reducing its binding affinity for the antibiotic. plos.org This diminished binding prevents the formation of the stabilized enzyme-DNA cleavage complex, which is the ultimate cause of DNA breaks and cell death. patsnap.com
In many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, DNA gyrase is the primary target of fluoroquinolones. researchgate.net Conversely, in many Gram-positive bacteria, like Streptococcus pneumoniae, topoisomerase IV is the preferential target. researchgate.netnih.gov The accumulation of mutations in both target enzymes often leads to higher levels of resistance. plos.org For instance, in P. aeruginosa, a single mutation in gyrA is often the first step, with subsequent mutations in parC leading to increased resistance. plos.org
Table 1: Common Amino Acid Substitutions in GyrA and ParC Associated with Fluoroquinolone Resistance
| Gene | Common Amino Acid Substitution | Associated Bacteria |
| gyrA | Thr-83 -> Ile | Pseudomonas aeruginosa plos.org |
| gyrA | Ser-83 -> Leu | Escherichia coli frontiersin.org |
| gyrA | Asp-87 -> Asn | Escherichia coli frontiersin.org |
| parC | Ser-87 -> Leu | Pseudomonas aeruginosa plos.org |
| parC | Ser-80 -> Ile | Escherichia coli frontiersin.org |
| parC | Glu-84 -> Gly/Val | Escherichia coli frontiersin.org |
| parC | Ser-79 -> Phe | Viridans group streptococci nih.gov |
| gyrA | Ser-81 -> Phe/Tyr | Viridans group streptococci nih.gov |
Efflux Pump Systems Contributing to Ulifloxacin, (S)- Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. frontiersin.orgreactgroup.orgnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at an effective concentration. reactgroup.org Overexpression of these pumps is a significant contributor to fluoroquinolone resistance. mdpi.com
Several families of efflux pumps are involved in antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria. nih.gov In Acinetobacter baumannii, for example, the overexpression of the AdeABC, AdeFGH, and AdeIJK efflux pumps has been linked to increased resistance to fluoroquinolones. mdpi.comfrontiersin.org Similarly, in Staphylococcus aureus, efflux pumps like NorA, NorB, and NorC are associated with resistance to hydrophilic fluoroquinolones. nih.gov The activity of these pumps can be driven by the proton motive force. scispace.com
Role of Outer Membrane Permeability Alterations in Resistance Development
In Gram-negative bacteria, the outer membrane acts as a formidable barrier that antibiotics must cross to reach their intracellular targets. mdpi.comnih.govnih.gov This membrane contains protein channels called porins, which allow the passage of hydrophilic molecules, including many antibiotics. mdpi.com Bacteria can develop resistance by reducing the permeability of their outer membrane, thereby limiting the influx of the antibiotic. mdpi.comnih.gov
This can be achieved through several mechanisms, including:
Reduced expression of porin proteins: A decrease in the number of porin channels in the outer membrane restricts the entry of antibiotics.
Mutations in porin proteins: Alterations in the structure of porin channels can narrow the channel size or change its electrical charge, hindering the passage of specific antibiotics.
Modifications to the lipopolysaccharide (LPS) layer: Changes in the composition of the LPS can also affect the permeability of the outer membrane. nih.gov
These alterations in outer membrane permeability often contribute to low-level resistance on their own but can act synergistically with other resistance mechanisms, such as efflux pumps and target site mutations, to produce high-level resistance. nih.gov
Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms and Their Impact on Ulifloxacin, (S)- Activity
Unlike chromosomal mutations, which are passed down vertically to daughter cells, plasmid-mediated quinolone resistance (PMQR) can be transferred horizontally between bacteria, even across different species. nih.govplos.org This facilitates the rapid spread of resistance. PMQR mechanisms typically confer low-level resistance on their own, but they can facilitate the selection of higher-level resistance mutations. nih.gov
There are three main types of PMQR mechanisms:
Qnr proteins: These proteins belong to the pentapeptide repeat family and protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov Several families of qnr genes have been identified, including qnrA, qnrB, qnrS, qnrC, and qnrD. nih.govscientificarchives.com
AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin (B1679917), by acetylating their piperazinyl nitrogen. nih.gov
Efflux pumps: Plasmids can also carry genes for efflux pumps, such as QepA and OqxAB, which actively remove quinolones from the bacterial cell. nih.govplos.org
Assessment of Mutant Prevention Concentration (MPC) for Ulifloxacin, (S)-
The Mutant Prevention Concentration (MPC) is a pharmacological concept that defines the lowest concentration of an antibiotic required to prevent the growth of any single-step resistant mutants within a large bacterial population (typically >10^9 CFU). frontiersin.orgopenaccessjournals.com The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW). openaccessjournals.comcreative-biolabs.com Drug concentrations within the MSW can inhibit the growth of susceptible bacteria while allowing for the selective amplification of resistant subpopulations. openaccessjournals.com
Studies have shown that ulifloxacin, the active metabolite of prulifloxacin (B1679801), has demonstrated low MPC values against certain pathogens. For example, in a study on Pseudomonas aeruginosa, prulifloxacin produced the lowest MPC values (≤4 µg/ml) among the assessed fluoroquinolones. faimallusr.com A lower MPC/MIC ratio suggests a greater ability to prevent the emergence of resistant mutants. creative-biolabs.com The determination of MPC is a valuable tool in the development and optimization of antibiotic dosing regimens to minimize the selection of resistant strains. openaccessjournals.com
Cross-Resistance Patterns of Ulifloxacin, (S)- with Other Fluoroquinolones
Cross-resistance, where resistance to one antibiotic confers resistance to other antibiotics within the same class, is a common phenomenon among fluoroquinolones. e-lactancia.org This is primarily due to the shared mechanisms of action and resistance. semanticscholar.org Mutations in the gyrA and parC genes that confer resistance to one fluoroquinolone often lead to reduced susceptibility to others. semanticscholar.org Similarly, the overexpression of broad-spectrum efflux pumps can expel multiple types of fluoroquinolones. semanticscholar.org
While cross-resistance is generally observed, the degree can vary depending on the specific fluoroquinolone and the bacterial species. semanticscholar.org Some studies suggest that ulifloxacin may retain some activity against strains resistant to other fluoroquinolones. For instance, some bacterial isolates resistant to ciprofloxacin have been reported to be susceptible to prulifloxacin. researchgate.net However, high-level resistance to other fluoroquinolones, often resulting from multiple mutations, is likely to confer resistance to ulifloxacin as well. semanticscholar.org
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research of Ulifloxacin, S
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
Ulifloxacin (B1683389), (S)- is not administered directly but is formed in the body following the administration of its prodrug, Prulifloxacin (B1679801). nih.govnih.gov The ADME properties are therefore discussed in the context of Prulifloxacin administration leading to the formation and subsequent processing of Ulifloxacin, (S)-.
Absorption: Prulifloxacin is primarily absorbed from the upper small intestine following oral administration. nih.govsci-hub.se
Metabolism: After absorption, Prulifloxacin undergoes extensive first-pass metabolism to its active form, Ulifloxacin. nih.gov This conversion is carried out by esterases, particularly paraoxonase, located in the intestinal tissue, portal vein blood, and the liver. nih.govsci-hub.semims.com Ulifloxacin itself is further metabolized. The resulting metabolites, which include compounds with a modified piperazinyl group and glucuronide conjugates, have been observed in plasma and urine. mims.com
Excretion: The primary route of excretion for Ulifloxacin and its metabolites is through the kidneys into the urine. mims.comnih.gov Studies in rats have also indicated that Prulifloxacin is excreted in breast milk. mims.com
Plasma Protein Binding Dynamics of Ulifloxacin, (S)-
The binding of a drug to plasma proteins is a critical factor as only the unbound fraction is free to distribute into tissues and exert its pharmacological effect. nottingham.ac.ukwikipedia.org Ulifloxacin, (S)- exhibits moderate, reversible binding to human serum proteins.
In vitro studies using the ultrafiltration method have determined the plasma protein binding of Ulifloxacin to be in the range of 41% to 59%. nih.gov Another study reported a specific range of 50.9% to 52.1% for Ulifloxacin concentrations between 0.1 and 10 mcg/mL. mims.com This binding creates a circulating reservoir of the drug, with the unbound portion being readily available for therapeutic action, metabolism, and excretion. wikipedia.org
| Parameter | Reported Value | Ulifloxacin Concentration Range (mcg/mL) | Source |
|---|---|---|---|
| Protein Binding (%) | 41 - 59 | Not Specified | nih.gov |
| Protein Binding (%) | 50.9 - 52.1 | 0.1 - 10 | mims.com |
Tissue Distribution and Penetration Studies in Animal Models
Preclinical studies demonstrate that Ulifloxacin, (S)- achieves wide distribution into various body tissues and fluids, a key factor for its efficacy in treating infections at different sites. mims.com
Notably, Ulifloxacin shows excellent penetration into lung tissue, with concentrations exceeding those found in plasma. nih.gov A study in patients receiving a single 600 mg dose of Prulifloxacin found that the mean lung-to-plasma concentration ratio for Ulifloxacin was 6.9 ± 0.6. nih.gov Furthermore, after oral administration of Prulifloxacin to patients, Ulifloxacin achieved significant concentrations in a variety of tissues. mims.com Good intracellular penetration into macrophages and human polymorphonuclear cells has also been reported, which is crucial for eradicating intracellular pathogens. nih.gov A study in Wistar albino rats also examined the tissue distribution of Ulifloxacin following 28 days of oral Prulifloxacin administration. faimallusr.com
| Tissue | Maximum Concentration (mcg/g or mL) | Tissue/Serum Concentration Ratio | Source |
|---|---|---|---|
| Prostate | 1.21 - 8.25 | 1.79 - 58.2 | mims.com |
| Gallbladder | 1.21 - 8.25 | 1.79 - 58.2 | mims.com |
| Female Genitalia | 1.21 - 8.25 | 1.79 - 58.2 | mims.com |
| Skin Tissue | 1.21 - 8.25 | 1.79 - 58.2 | mims.com |
| Otorhinolaryngological Tissue | 1.21 - 8.25 | 1.79 - 58.2 | mims.com |
| Ocular Tissue | 1.21 - 8.25 | 1.79 - 58.2 | mims.com |
| Sputum | 1.21 - 8.25 | 1.79 - 58.2 | mims.com |
| Lung Tissue | Mean Lung/Plasma Ratio: 6.9 ± 0.6 | Not Applicable | nih.gov |
PK/PD Modeling and Simulation for Predictive Efficacy in Preclinical Settings
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used in drug development to establish a relationship between drug exposure and its pharmacological effect. frontiersin.orgallucent.com This modeling is essential for translating in vitro data and preclinical findings to predict clinical efficacy and optimize dosing regimens. frontiersin.orgcatapult.org.uk
For antibacterial agents like Ulifloxacin, the key PK/PD indices that correlate with efficacy are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC), the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC), and the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC). mdpi.com
Preclinical infection models are crucial for establishing these PK/PD relationships. nih.gov In mouse models, Prulifloxacin demonstrated excellent protective effects in systemic infections and good therapeutic outcomes in experimental respiratory and urinary tract infections. mims.com The pharmacodynamic activity of Ulifloxacin extends to modulating host immune responses; for instance, it has been shown to enhance the phagocytic and bactericidal activities of peritoneal macrophages against Klebsiella pneumoniae. nih.gov PK/PD modeling integrates these diverse data sets to predict the dosing schedules required to achieve statistically significant efficacy while minimizing potential toxicity. catapult.org.uk
Computational and in Silico Studies of Ulifloxacin, S
Molecular Docking Simulations with Bacterial DNA Gyrase and Topoisomerase IV
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For fluoroquinolones, this involves modeling the interaction with their primary bacterial targets: DNA gyrase and topoisomerase IV.
Prediction of Binding Modes and Interaction Energies
No specific studies detailing the predicted binding modes or calculating the interaction energies of (S)-Ulifloxacin with bacterial DNA gyrase or topoisomerase IV were identified in the available literature. Such studies would typically provide data on the binding affinity, often expressed in kcal/mol, and describe the precise orientation of the ligand within the enzyme's active site.
Identification of Key Residues for Ligand-Target Binding
Similarly, literature specifically identifying the key amino acid residues of DNA gyrase and topoisomerase IV that are crucial for binding to (S)-Ulifloxacin is not available. For other fluoroquinolones, key interactions often involve hydrogen bonds and hydrophobic interactions with residues in the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ulifloxacin (B1683389), (S)- and Its Analogs
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized analogs. A search for QSAR models specifically developed for (S)-Ulifloxacin and its derivatives did not yield any dedicated studies. The development of such a model would require a dataset of (S)-Ulifloxacin analogs with corresponding biological activity data, which does not appear to be publicly available.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a view of the conformational dynamics and stability of a ligand-protein complex. There are no published MD simulation studies that focus on the conformational behavior and stability of (S)-Ulifloxacin when bound to its target enzymes.
Virtual Screening Approaches for Novel Ulifloxacin, (S)- Derivatives
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. No studies describing the use of virtual screening to discover novel derivatives of (S)-Ulifloxacin have been found. Such research would be instrumental in identifying new potential antibiotic candidates based on the (S)-Ulifloxacin scaffold.
Computational Analysis of Resistance-Conferring Mutations on Target Binding
Computational methods are frequently used to understand how mutations in target proteins can lead to drug resistance. This typically involves modeling the mutant protein and performing docking or MD simulations to assess the change in binding affinity of the drug. Specific computational analyses on the impact of resistance-conferring mutations in DNA gyrase and topoisomerase IV on the binding of (S)-Ulifloxacin are not documented in the available scientific literature.
Advanced Analytical Methodologies for Ulifloxacin, S Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Ulifloxacin (B1683389), (S)-. cnjournals.comrjptonline.org Its versatility allows for the development of robust methods applicable to various sample types.
Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the determination of Ulifloxacin, (S)-. rjptonline.orgijpsonline.com These methods typically utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For instance, a validated RP-HPLC method for the related substance analysis of Prulifloxacin (B1679801) tablets successfully separated Ulifloxacin, (S)- from its parent drug and other impurities. rjptonline.org The separation was achieved on a Kromasil C18 column with a gradient elution system. rjptonline.org
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative approach, particularly useful for polar compounds that have poor retention in reversed-phase systems. tandfonline.comnih.gov A specific HPLC-DAD method was developed for the simultaneous determination of Prulifloxacin and Ulifloxacin, (S)- in human plasma using a HILIC stationary phase. tandfonline.comnih.gov This method employed a Luna HILIC column with an isocratic mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724), both containing triethylamine (B128534). tandfonline.comresearchgate.net The use of HILIC can offer different selectivity compared to RP-HPLC, which can be advantageous in complex sample matrices. tandfonline.comresearchgate.net
Table 1: HPLC Methods for Ulifloxacin, (S)- Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| RP-HPLC | Kromasil C18 (250 x 4.6mm, 5µm) | Solvent A: 4 mL Triethylamine in 1000 mL water (pH 3.4) Solvent B: Acetonitrile Solvent C: Methanol (gradient) | UV (275 nm) | rjptonline.org |
| HILIC-HPLC | Luna HILIC (250 x 4.6 mm, 5 µm) | Ammonium acetate buffer (5mM, pH 5.8) / Acetonitrile (both with 1% Et3N, v/v) (isocratic) | DAD (278 nm) | tandfonline.comresearchgate.net |
Development of DAD and PDA Detection Methods
Diode Array Detection (DAD) and Photodiode Array (PDA) detection are powerful tools used in conjunction with HPLC for the analysis of Ulifloxacin, (S)-. tandfonline.comnih.gov These detectors acquire spectra across a range of wavelengths simultaneously, providing not only quantitative data but also qualitative information about the analyte's purity and identity. lcms.cz
A validated HPLC-DAD method for the determination of Prulifloxacin and its active metabolite, Ulifloxacin, (S)-, in human plasma utilized DAD detection from 200 to 500 nm, with quantification performed at 278 nm. tandfonline.comnih.gov This allowed for the confirmation of the analytes' identity and the assessment of peak purity. Similarly, an HPLC-PDA method was developed for the analysis of Ulifloxacin, (S)-, Fenbufen, and Felbinac in rat plasma. nih.gov The PDA detector's ability to provide spectral information is crucial for method development and validation, ensuring the specificity of the analytical method. nih.govlcms.cz
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve much faster separations without compromising efficiency. chromatographyonline.com
A novel and sensitive analytical method based on UHPLC with PDA detection was developed for the determination of Ulifloxacin, (S)- in human plasma and urine. researchgate.netnih.gov This method utilized a Waters BEH C18 column (50 x 2.1 mm, 1.7 µm particle size) and a gradient elution with a flow rate of 0.6 mL/min. researchgate.netnih.gov The complete separation of analytes was achieved in a significantly shorter time compared to traditional HPLC methods. researchgate.netnih.gov The use of UHPLC is particularly beneficial for high-throughput analysis, such as in clinical pharmacokinetic studies.
Table 2: UHPLC Method for Ulifloxacin, (S)- Analysis
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Linear Range (Plasma & Urine) | LOQ | Reference |
|---|---|---|---|---|---|---|
| Waters BEH C18 (50 x 2.1 mm, 1.7 µm) | 10 mM ammonium acetate (pH 3.0) with 1% triethylamine (A) and acetonitrile with 1% triethylamine (B) (gradient) | 0.6 mL/min | PDA (272 nm) | 0.02 - 10.0 µg/mL | 20 ng/mL | researchgate.netnih.gov |
Capillary Zone Electrophoresis (CZE) for Separation and Quantification
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. creative-proteomics.com It has been successfully applied to the quantification of Ulifloxacin, (S)- in human plasma. scilit.comresearchgate.netnih.gov
In one method, Ulifloxacin, (S)- was quantified using CZE with lomefloxacin (B1199960) as the internal standard. researchgate.netnih.gov The separation was performed in a fused-silica capillary using a borate (B1201080) buffer (pH 10.5) with an applied voltage of 20 kV. researchgate.net Detection was carried out at 275 nm. researchgate.net This CZE method, coupled with a 96-well format solid-phase extraction for sample clean-up, proved to be a robust and reliable technique for clinical pharmacokinetic studies. researchgate.netnih.gov The method was validated for linearity, with a range of 0.02 to 2 µg/ml, and a lower limit of quantification of 0.02 µg/ml. researchgate.net
Spectrophotometric Methods for Bulk and Formulated Ulifloxacin, (S)-
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the determination of Ulifloxacin, (S)- in bulk drug and pharmaceutical formulations. tsijournals.comresearchgate.net These methods are based on the measurement of light absorption by the analyte at a specific wavelength.
Several spectrophotometric methods have been developed for the prodrug, Prulifloxacin, which can be adapted for Ulifloxacin, (S)-. tsijournals.comalliedacademies.org For instance, methods based on the reaction of the drug with reagents like Folin-Ciocalteu, ortho-phenanthroline, and 2,2'-bipyridyl to form colored chromogens have been reported. tsijournals.com Another approach involves the use of hydrotropic solubilization to enhance the aqueous solubility of the drug before spectrophotometric measurement. ijpcbs.com A UV spectrophotometric method for Prulifloxacin was developed using an Acetonitrile:Water (5:5) medium, with a maximum absorption peak at 279 nm. researchgate.net
Table 3: Spectrophotometric Method for Prulifloxacin (adaptable for Ulifloxacin, (S)-)
| Method | Solvent/Reagent | λmax | Linear Range | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Acetonitrile:Water (5:5) | 279 nm | 1 - 14 µg/ml | researchgate.net |
Sample Preparation Strategies: Solid-Phase Extraction (SPE) and Microextraction by Packed Sorbents (MEPS)
Effective sample preparation is crucial for accurate and reliable quantification of Ulifloxacin, (S)-, especially in complex biological matrices like plasma and urine. Solid-Phase Extraction (SPE) and Microextraction by Packed Sorbents (MEPS) are two widely used techniques for this purpose. tandfonline.comrsc.org
SPE is a well-established technique for sample clean-up and pre-concentration. tandfonline.com In the analysis of Ulifloxacin, (S)-, SPE with C18 cartridges has been employed to remove interfering substances from plasma samples prior to HPLC analysis. tandfonline.comnih.govtandfonline.com A 96-well format SPE has also been utilized for high-throughput sample preparation in conjunction with CZE analysis. researchgate.netnih.gov
MEPS is a miniaturized version of SPE that uses significantly smaller amounts of sorbent and solvents, making it a more environmentally friendly and cost-effective option. researchgate.netrsc.org A semi-automatic MEPS technique combined with UHPLC-PDA has been successfully developed and validated for the analysis of Ulifloxacin, (S)- in human plasma and urine. researchgate.netnih.gov This method demonstrated high recovery rates of 95% for Ulifloxacin, (S)-. researchgate.net MEPS has also been used for the simultaneous extraction of multiple fluoroquinolones, including Ulifloxacin, (S)-, from biological samples. researchgate.nettandfonline.com
Rigorous Validation of Analytical Methods: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, Accuracy, Recovery, and Robustness
The validation of analytical methods is a crucial process to ensure that the method is suitable for its intended purpose. This involves evaluating several key parameters to demonstrate reliability and accuracy. For the quantification of ulifloxacin, which is the active metabolite of prulifloxacin, methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Capillary Zone Electrophoresis (CZE) have been validated. researchgate.nettandfonline.com
A study by Locatelli et al. (2015) developed and validated an HPLC-DAD method for the determination of ulifloxacin in human plasma. researchgate.nettandfonline.comsci-hub.se The method demonstrated good linearity over a concentration range of 1–25 µg/mL, with a coefficient of determination (r²) of 0.9846. sci-hub.seresearchgate.net The limit of detection (LOD) was established at 0.75 µg/mL, and the limit of quantitation (LOQ) was 1 µg/mL. tandfonline.comsci-hub.seresearchgate.net
Another validated method for ulifloxacin quantification in human plasma utilizes capillary zone electrophoresis. researchgate.net This method showed linearity in the concentration range of 0.02 to 2 µg/mL. researchgate.netmdpi.com The lower limit of quantification (LOQ) for this method was determined to be 0.02 µg/mL. researchgate.netmdpi.com
More recently, a method using microextraction by packed sorbents (MEPS) combined with ultra-high-performance liquid chromatography (UHPLC) with PDA detection was developed for ulifloxacin in human plasma and urine. This method demonstrated linearity in the concentration range of 0.02 to 10.0 μg/mL, with a limit of quantitation (LOQ) of 20 ng/mL. researchgate.net
The precision, accuracy, and recovery of these methods have been thoroughly assessed to ensure reliable results. Precision is typically expressed as the relative standard deviation (RSD%), while accuracy is often reported as bias (%) or percent recovery.
Table 1: Validation Parameters for Ulifloxacin Quantification by HPLC-DAD researchgate.nettandfonline.comsci-hub.se
| Validation Parameter | Result |
| Linearity Range | 1–25 µg/mL |
| Coefficient of Determination (r²) | 0.9846 |
| Limit of Detection (LOD) | 0.75 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL |
Table 2: Precision and Accuracy of the HPLC-DAD Method for Ulifloxacin sci-hub.se
| Concentration Level | Within-Assay Precision (RSD%) | Between-Assay Precision (RSD%) | Trueness (Bias %) |
| Low QC | 7.07 | 8.15 | +3.5 |
| Medium QC | 10.2 | 11.3 | -1.8 |
| High QC | 4.63 | 5.21 | +2.7 |
Table 3: Recovery of Ulifloxacin using the HPLC-DAD Method researchgate.net
| Concentration Level | Recovery (%) |
| Low QC (1.5 µg/mL) | 99.0 |
| Medium QC (5 µg/mL) | 104 |
| High QC (15 µg/mL) | 95.5 |
Table 4: Validation Parameters for Ulifloxacin Quantification by Capillary Zone Electrophoresis researchgate.netmdpi.com
| Validation Parameter | Result |
| Linearity Range | 0.02–2 µg/mL |
| Lower Limit of Quantitation (LOQ) | 0.02 µg/mL |
| Intra-day Precision (RSD%) | < 4.0% |
| Inter-day Precision (RSD%) | < 8.2% |
Robustness, the ability of a method to remain unaffected by small, deliberate variations in method parameters, is also a critical validation parameter that provides an indication of its reliability during normal usage. nih.govchromatographyonline.com
Chiral Chromatography for Enantiomeric Purity and Control of Ulifloxacin, (S)-
Since Ulifloxacin is a chiral compound, with the (S)-enantiomer being the active form, it is imperative to have analytical methods capable of separating and quantifying the individual enantiomers to ensure enantiomeric purity. Chiral chromatography is the primary technique employed for this purpose.
The separation of fluoroquinolone enantiomers, including ulifloxacin, has been achieved using chiral liquid chromatography. researchgate.net One common approach involves the use of chiral stationary phases (CSPs), particularly polysaccharide-based CSPs, which are known for their broad chiral recognition capabilities. nih.govscirp.orgnih.govphenomenex.com These CSPs, such as those derived from cellulose (B213188) or amylose, can separate enantiomers through a combination of interactions including hydrogen bonding, π-π interactions, and steric effects. nih.gov
Another technique for chiral separation is ligand-exchange chromatography. researchgate.netresearchgate.netscielo.br For instance, a system using L-isoleucine and copper(II) ions has been reported for the analysis of racemic ofloxacin, a structurally related fluoroquinolone, and has been mentioned as applicable to ulifloxacin. researchgate.netresearchgate.netunpad.ac.id In this method, diastereomeric complexes are formed in situ between the enantiomers and the chiral ligand-metal ion complex, which can then be separated on a conventional achiral column.
Table 5: General Approaches for Chiral Separation of Fluoroquinolones
| Chromatographic Technique | Chiral Selector/Stationary Phase | Principle of Separation |
| Chiral HPLC | Polysaccharide-based CSPs (e.g., CHIRALCEL® series) | Differential interactions (hydrogen bonding, π-π interactions, steric hindrance) between enantiomers and the chiral stationary phase. nih.govphenomenex.com |
| Ligand-Exchange Chromatography | Chiral ligand (e.g., L-isoleucine) and a metal ion (e.g., Cu(II)) | Formation of transient diastereomeric complexes with different stabilities, allowing separation on an achiral column. researchgate.netresearchgate.netscielo.br |
The development and validation of such chiral methods are essential for the quality control of Ulifloxacin, (S)-, ensuring that the final product contains the desired enantiomer in high purity, free from its less active or potentially toxic counterpart.
Exploration of Non Antimicrobial Biological Activities of Ulifloxacin, S
Immunomodulatory Effects: Modulation of Proinflammatory Cytokine Synthesis
Ulifloxacin (B1683389) has demonstrated the ability to modulate the host's immune response, specifically by influencing the production of proinflammatory cytokines. This activity is significant as an excessive inflammatory response can contribute to tissue damage during infections.
Research indicates that ulifloxacin can modulate the in vitro synthesis of key proinflammatory cytokines by human polymorphonuclear neutrophils (PMNs). nih.govfaimallusr.com Studies have shown that in the presence of ulifloxacin, the production of interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α) by these immune cells is affected. nih.gov This modulation of the cytokine network suggests a potential anti-inflammatory component to ulifloxacin's biological profile. faimallusr.com The ability to influence PMN activity is complemented by findings that ulifloxacin accumulates within these cells, where it can also make bacteria more susceptible to phagocytosis. nih.govfaimallusr.com Furthermore, the compound has been observed to enhance the phagocytic and microbicidal activities of peritoneal macrophages against certain bacteria. nih.gov
The immunomodulatory effects are not unique to ulifloxacin among fluoroquinolones, as other members of this class, such as ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623), have also been reported to reduce the synthesis of pro-inflammatory cytokines. nih.govplos.org The proposed mechanisms for fluoroquinolones include the inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP, which in turn inhibits the NF-κB transcription factor responsible for expressing pro-inflammatory genes. nih.gov
Table 1: Summary of Research on Immunomodulatory Effects of Ulifloxacin, (S)-
| Effect | Cell Type | Cytokines Modulated | Observed Outcome |
| Modulation of Cytokine Synthesis | Human Polymorphonuclear Neutrophils (PMNs) | Interleukin-1β (IL-1β), Interleukin-8 (IL-8), Tumor Necrosis Factor-α (TNF-α) | Modulates the in vitro synthesis of proinflammatory cytokines. nih.gov |
| Enhancement of Phagocytosis | Peritoneal Macrophages | Not Applicable | Strengthens phagocytic and microbicidal activities. nih.gov |
Research into Potential Anti-Biofilm Properties and Mechanisms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. mdpi.comfrontiersin.org Ulifloxacin has been investigated for its potential to tackle these resilient bacterial structures, particularly those formed by Pseudomonas aeruginosa, a pathogen frequently associated with biofilm-related infections. nih.govresearchgate.net
Studies have explored the efficacy of ulifloxacin, often in combination with other agents, against mature biofilms. One notable study examined the synergistic effect of ulifloxacin and fosfomycin (B1673569) against Pseudomonas aeruginosa biofilms grown in a model using artificial urine. nih.govokayama-u.ac.jp While ulifloxacin alone at high concentrations did not fully eradicate the biofilm, its combination with fosfomycin led to a significant decrease in the total bioactivity of the sessile cells within the biofilm, as measured by an ATP bioluminescence assay. nih.govokayama-u.ac.jp
The mechanism of this synergistic action involves noticeable morphological changes in the bacteria within the biofilm. nih.govokayama-u.ac.jp Observations using scanning electron microscopy revealed that the combination treatment induced the emergence of swollen and rounding cells within a few hours, marking the initial stages of biofilm destruction. okayama-u.ac.jp This treatment was effective in eradicating the sessile, or dormant, cells within the biofilm, which are typically highly tolerant to antibiotics. mdpi.comnih.gov The potent activity of ulifloxacin against P. aeruginosa is linked to its strong inhibition of DNA gyrase, a primary target for fluoroquinolones in this bacterium. okayama-u.ac.jp
Table 2: Research Findings on Anti-Biofilm Properties of Ulifloxacin, (S)-
| Organism | Biofilm State | Treatment | Key Findings | Method of Evaluation |
| Pseudomonas aeruginosa | Mature Biofilm | Ulifloxacin in combination with Fosfomycin | Synergistic effect observed, leading to the destruction of the biofilm and eradication of sessile cells. nih.govokayama-u.ac.jp | ATP Bioluminescence Assay, Scanning Electron Microscopy (SEM) |
| Pseudomonas aeruginosa | Mature Biofilm | Ulifloxacin in combination with Fosfomycin | Morphological changes, including swollen and rounding cells, were observed, indicating biofilm disruption. okayama-u.ac.jp | Scanning Electron Microscopy (SEM) |
Future Directions in Ulifloxacin, S Research
Strategies for Overcoming Existing Bacterial Resistance to Ulifloxacin (B1683389), (S)-
Bacterial resistance to fluoroquinolones, including Ulifloxacin, (S)-, is a significant clinical challenge. numberanalytics.com The primary mechanisms of resistance involve mutations in the target enzymes, DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps that actively remove the antibiotic from the bacterial cell. nih.govreactgroup.orgfrontiersin.org Strategies to counteract these resistance mechanisms are a key focus of future research.
One promising approach is the development of efflux pump inhibitors (EPIs). These molecules, when co-administered with Ulifloxacin, (S)-, could restore its activity against resistant strains by blocking the pumps that expel the drug. frontiersin.orgmdpi.com For example, compounds like phenylalanine-arginine-β-naphthylamide (PAβN) have shown potential in inhibiting a range of efflux pumps. mdpi.com Research in this area will likely focus on identifying or designing EPIs that are specific and potent for the efflux systems prevalent in bacteria resistant to Ulifloxacin, (S)-.
Another strategy involves modifying the Ulifloxacin, (S)- molecule itself to evade resistance mechanisms. This could include structural alterations that enhance its binding affinity to mutated target enzymes or reduce its recognition by efflux pumps. Introducing larger substituents at the C-7 position of the quinolone core, for instance, has been shown to decrease the likelihood of the drug being expelled by efflux pumps.
Furthermore, the complexation of fluoroquinolones with transition metal ions to form "metalloantibiotics" presents another avenue. nih.gov These complexes may exhibit altered translocation pathways into the bacterial cell and could potentially overcome resistance mediated by both target site mutations and efflux pumps. nih.gov
Development of Conjugates or Hybrid Molecules Incorporating Ulifloxacin, (S)-
The creation of hybrid molecules, where Ulifloxacin, (S)- is covalently linked to another bioactive moiety, is a compelling strategy to develop novel antibacterial agents with enhanced properties. mdpi.comnih.gov This approach aims to produce dual-action compounds that can overcome resistance, broaden the antibacterial spectrum, and potentially reduce the emergence of new resistant strains. nih.govrsc.org
One area of exploration is the hybridization of Ulifloxacin, (S)- with other classes of antibiotics. For example, fluoroquinolone-oxazolidinone hybrids have been developed and have shown potent activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Similarly, hybrids with rifampicin (B610482) have demonstrated a triple-targeting mode of action, inhibiting RNA polymerase as well as DNA gyrase and topoisomerase IV. rsc.org
Another approach involves linking Ulifloxacin, (S)- to molecules that target different bacterial pathways or structures. For instance, hybrids with anilinouracils, which inhibit bacterial DNA polymerase IIIC, have been investigated to broaden the antibacterial spectrum. rsc.org The design of such hybrids can be facilitated by linkers that are either cleavable or non-cleavable, which in turn influences their pharmacokinetic properties and mechanism of action. mdpi.com The stability of the fluoroquinolone core under various chemical reaction conditions makes it an ideal scaffold for creating these diverse hybrid molecules. rsc.org
| Hybrid Concept | Potential Advantage | Example Moieties |
|---|---|---|
| Fluoroquinolone-Antibiotic Hybrids | Dual mechanism of action, potential to overcome resistance. nih.govrsc.org | Oxazolidinones, Rifampicin, Aminoglycosides. rsc.org |
| Fluoroquinolone-Efflux Pump Inhibitor Conjugates | Restore activity against resistant strains by blocking efflux. mdpi.com | Compounds targeting specific bacterial efflux pumps. |
| Fluoroquinolone-Non-antibiotic Hybrids | Novel mechanisms of action, broader spectrum. rsc.org | Anilinouracils, Triazole-thiones. rsc.org |
Application of Advanced Proteomics and Genomics to Ulifloxacin, (S)- Mode of Action Studies
Advanced "omics" technologies, particularly proteomics and genomics, offer powerful tools to gain a deeper and more comprehensive understanding of the mode of action of Ulifloxacin, (S)- and the intricate bacterial responses to the drug. mdpi.comnih.govmdpi.com
Whole-genome sequencing (WGS) of Ulifloxacin, (S)-resistant and susceptible bacterial isolates can pinpoint the specific mutations in target genes (gyrA, parC) and regulatory genes of efflux pumps that confer resistance. nih.gov This genomic information is crucial for understanding the prevalence and evolution of resistance mechanisms.
Proteomics, the large-scale study of proteins, can provide a dynamic view of how bacteria adapt to the presence of Ulifloxacin, (S)-. mdpi.comnih.gov By comparing the proteomes of treated and untreated bacteria, researchers can identify changes in protein expression related to drug resistance, such as the upregulation of efflux pump proteins or stress response proteins. mdpi.com For example, studies on other fluoroquinolones like ciprofloxacin (B1669076) have used proteomics to identify the specific efflux pumps that are overexpressed in resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.comnih.govscielo.br
Integrating genomic and proteomic data can provide a more complete picture of the genotype-phenotype relationship in drug resistance. nih.govresearchgate.net This multi-omics approach can help to clarify the functional importance of identified genetic mutations and changes in protein abundance, ultimately leading to a more refined understanding of how Ulifloxacin, (S)- works and how bacteria evolve to evade its effects. mdpi.comnih.govfrontiersin.org This knowledge is invaluable for the rational design of new derivatives or combination therapies.
Exploration of New Preclinical Disease Models for Therapeutic Evaluation
The translation of in vitro antibacterial activity to in vivo efficacy is a critical step in drug development. bohrium.comwho.int The use of robust and relevant preclinical disease models is essential for accurately evaluating the therapeutic potential of Ulifloxacin, (S)- and its future derivatives. nih.gov
Traditional rodent models, such as the murine thigh infection model and pneumonia models, have been extensively used to assess the pharmacokinetics and pharmacodynamics (PK/PD) of antimicrobial agents. bohrium.com These models are valuable for determining key PK/PD parameters that correlate with efficacy. bohrium.comcreative-diagnostics.com
However, there is a growing need for more sophisticated and humanized preclinical models that better mimic human infections. vivexia.fr This includes the development of models that can evaluate the efficacy of antibiotics against bacteria growing in biofilms, which are notoriously difficult to treat and are a common feature of chronic infections. researchgate.net For instance, a ciprofloxacin hybrid was evaluated using a model of mature biofilms formed inside polyethylene (B3416737) catheters and in infected human bladder cell monolayers, demonstrating the utility of such specialized models. researchgate.net
Furthermore, the development of preclinical models using multidrug-resistant (MDR) bacterial strains is crucial for assessing the potential of new therapeutic strategies to combat these challenging pathogens. nih.gov Validated models of infection with MDR Pseudomonas aeruginosa, for example, provide a platform for the preclinical evaluation of novel antimicrobials. nih.gov The use of pharmacodynamic intracellular (PDi) modeling, which has been applied to fluoroquinolones in the context of tuberculosis, represents another innovative approach to predict clinical efficacy and optimize treatment regimens. nih.gov
| Preclinical Model Type | Focus of Evaluation | Relevance to Ulifloxacin, (S)- Research |
|---|---|---|
| Murine Thigh Infection Model | PK/PD parameter determination. bohrium.com | Establishing efficacy targets for new derivatives. |
| Murine Pneumonia Model | Efficacy in respiratory tract infections. bohrium.com | Evaluating potential for treating lung infections. |
| Biofilm Models (e.g., catheter, cell culture) | Activity against structured bacterial communities. researchgate.net | Assessing effectiveness in chronic, biofilm-associated infections. |
| MDR Strain Infection Models | Efficacy against clinically relevant resistant pathogens. nih.gov | Testing strategies to overcome resistance. |
| Humanized Infection Models | Improved prediction of clinical outcomes. vivexia.fr | Enhancing the translational relevance of preclinical data. |
Innovations in Computational Design for Enhanced Antimicrobial Potency
Computational methods, including quantitative structure-activity relationship (QSAR) modeling and in silico design, are becoming increasingly integral to the process of antibiotic discovery and optimization. acs.orgsocialresearchfoundation.cominnovareacademics.in These approaches can accelerate the design of new Ulifloxacin, (S)- analogs with enhanced potency, improved properties, and a lower propensity for resistance development.
QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. acs.org For fluoroquinolones, 2D- and 3D-QSAR models have been developed to identify the key structural features that influence antibacterial activity. acs.orgnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, guiding chemists to focus on the most promising candidates. acs.orgnih.gov
Molecular docking is another powerful computational tool that simulates the interaction between a drug molecule and its target protein. innovareacademics.in By docking proposed Ulifloxacin, (S)- analogs into the active sites of DNA gyrase and topoisomerase IV (both wild-type and mutant forms), researchers can predict their binding affinity and identify modifications that could enhance binding or overcome resistance mutations. acs.org
These in silico methods can be used in a virtual screening process to rapidly evaluate large libraries of potential drug candidates, prioritizing a smaller, more manageable number for synthesis and experimental testing. acs.orginnovareacademics.in This approach not only saves time and resources but also allows for a more rational and targeted design of next-generation fluoroquinolones based on Ulifloxacin, (S)-. nih.gov
Q & A
Basic Research Questions
Q. How do renal impairment and aging influence the pharmacokinetic (PK) parameters of ulifloxacin, and what experimental designs are recommended to assess these effects?
- Methodological Answer : Conduct PK studies with stratified cohorts (normal renal function, mild/moderate/severe renal impairment, elderly populations) using standardized metrics:
- Measure AUCt, Cmax, and elimination half-life (t½) after single and repeated prulifloxacin dosing .
- Compare urinary excretion rates over 24 hours to quantify renal clearance efficiency .
- Use non-compartmental analysis for PK modeling and adjust dosages based on AUC thresholds (e.g., 600 mg for mild/moderate impairment vs. 300 mg for severe impairment) .
Q. What in vitro and in vivo models are validated for studying ulifloxacin’s tissue distribution and bacterial eradication efficacy?
- Methodological Answer :
- In vitro : Use minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. pneumoniae) strains. Validate results with time-kill curves .
- In vivo : Employ murine infection models to measure tissue penetration ratios (e.g., prostate/skin concentrations vs. plasma) and correlate with clinical outcomes .
Q. How does ulifloxacin’s protein binding affect its pharmacodynamic (PD) activity, and what techniques quantify this interaction?
- Methodological Answer :
- Use ultrafiltration or equilibrium dialysis to measure serum protein binding (reported at 50.9–52.1% for ulifloxacin) .
- Adjust PD models to account for unbound drug fractions when predicting efficacy against biofilm-embedded bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency data and clinical outcomes in ulifloxacin-treated infections?
- Methodological Answer :
- Perform hollow-fiber infection model (HFIM) studies to simulate human PK profiles and assess resistance emergence .
- Integrate genomic sequencing of bacterial isolates pre/post-treatment to identify mutations linked to tolerance .
- Use multivariate regression to isolate confounding factors (e.g., patient comorbidities, biofilm formation) .
Q. What statistical approaches are optimal for analyzing urinary excretion data in patients with variable renal function?
- Methodological Answer :
- Apply mixed-effects models to account for inter-subject variability in creatinine clearance (CrCl) and age .
- Use non-linear regression to model cumulative excretion rates and identify thresholds for dosage adjustments (e.g., CrCl <30 mL/min) .
Q. How should researchers design studies to evaluate ulifloxacin’s efficacy in polymicrobial infections or co-administered therapies?
- Methodological Answer :
- Use checkerboard assays or time-lapse microscopy to assess synergy/antagonism with β-lactams or macrolides .
- Design randomized controlled trials (RCTs) with stratified randomization by pathogen type and severity .
Q. What methodologies validate the reproducibility of ulifloxacin’s PK/PD data across heterogeneous populations?
- Methodological Answer :
- Implement bootstrap resampling to assess confidence intervals for AUC and Cmax in small cohorts .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data to underrepresented groups (e.g., pediatric patients) .
Data Interpretation and Reporting
Q. How should researchers address variability in ulifloxacin’s tissue penetration data across studies?
- Methodological Answer :
- Standardize sampling protocols (e.g., biopsy timing relative to dosing) and use LC-MS/MS for tissue quantification .
- Report tissue-to-plasma ratios with interquartile ranges to highlight outliers .
Q. What frameworks guide the ethical reporting of ulifloxacin’s safety in vulnerable populations (e.g., severe renal impairment)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
